molecular formula C3H7N3O4 B1664490 L-Alanosine CAS No. 5854-93-3

L-Alanosine

Numéro de catalogue: B1664490
Numéro CAS: 5854-93-3
Poids moléculaire: 149.11 g/mol
Clé InChI: ZGNLFUXWZJGETL-REOHCLBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

L-alanosine has several scientific research applications, including:

Mécanisme D'action

Target of Action

L-Alanosine primarily targets adenylosuccinate synthetase , an enzyme crucial for purine biosynthesis. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor in the synthesis of adenosine monophosphate (AMP) .

Mode of Action

this compound inhibits adenylosuccinate synthetase, leading to a disruption in the de novo synthesis of purines. This inhibition is particularly effective in cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme that normally helps salvage purines. The lack of MTAP exacerbates the effects of this compound, making it more potent in such cells .

Biochemical Pathways

The inhibition of adenylosuccinate synthetase by this compound affects the purine biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, this compound reduces the availability of purines, leading to impaired DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells .

Result of Action

At the molecular level, the inhibition of adenylosuccinate synthetase by this compound leads to a decrease in AMP and other purine nucleotides. This results in impaired DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, this translates to reduced proliferation of cancer cells and potential tumor regression .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the presence of MTAP in cells can reduce the compound’s effectiveness, as MTAP helps salvage purines and mitigate the effects of adenylosuccinate synthetase inhibition. Additionally, the compound’s stability may be affected by pH, temperature, and the presence of other biochemical agents in the environment .

This compound’s unique mechanism of action and its potential to target MTAP-deficient cells make it a promising candidate for cancer therapy, particularly for tumors that exhibit this specific enzyme deficiency.

: DrugBank

Safety and Hazards

Safety measures for handling Alanosine include ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn .

Méthodes De Préparation

La L-alanosine est généralement synthétisée par fermentation microbienne à l'aide de Streptomyces alanosinicus. Le processus de fermentation implique la culture de la bactérie dans un milieu approprié, suivie de l'extraction et de la purification du composé. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de fermentation pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

La L-alanosine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former divers dérivés.

    Réduction : Les réactions de réduction peuvent modifier le groupe nitroso de la this compound.

    Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amino ou du groupe carboxyle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés à partir de ces réactions comprennent des acides aminés modifiés et d'autres dérivés .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en inhibant l'adénylosuccinate synthétase, une enzyme impliquée dans la conversion du monophosphate d'inosine en adénylosuccinate, un intermédiaire du métabolisme des purines. Cette inhibition perturbe la biosynthèse des purines de novo, qui est essentielle à la synthèse de l'ADN et de l'ARN dans les cellules en division rapide. La perturbation est potentialisée par la déficience en méthylthioadénosine phosphorylase, rendant la this compound particulièrement efficace contre les tumeurs déficientes en MTAP .

Comparaison Avec Des Composés Similaires

La L-alanosine est similaire à d'autres antimétabolites comme le méthotrexate et le 5-fluorouracile, qui perturbent également la synthèse des nucléotides. La this compound est unique dans son inhibition spécifique de l'adénylosuccinate synthétase et son efficacité contre les tumeurs déficientes en MTAP. D'autres composés similaires comprennent :

La spécificité de la this compound pour les tumeurs déficientes en MTAP et son mécanisme d'action unique en font un composé précieux dans la recherche et la thérapie contre le cancer.

Propriétés

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency.

Numéro CAS

5854-93-3

Formule moléculaire

C3H7N3O4

Poids moléculaire

149.11 g/mol

Nom IUPAC

[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1

Clé InChI

ZGNLFUXWZJGETL-REOHCLBHSA-N

SMILES isomérique

C([C@@H](C(=O)O)N)[N+](=NO)[O-]

SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

SMILES canonique

C(C(C(=O)O)N)[N+](=NO)[O-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SDX102;  SDX-102;  SDX 102;  alanosine;  L-alanosine.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanosine
Reactant of Route 2
L-Alanosine
Reactant of Route 3
L-Alanosine
Reactant of Route 4
L-Alanosine
Reactant of Route 5
L-Alanosine
Reactant of Route 6
L-Alanosine
Customer
Q & A

Q1: What is the primary mechanism of action of L-Alanosine?

A1: this compound is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]

Q2: How does this compound’s inhibition of adenylosuccinate synthetase affect tumor cells?

A2: this compound inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]

Q3: Is the depletion of adenine nucleotides the sole mechanism of this compound's anticancer activity?

A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in this compound's toxicity, particularly its effect on DNA synthesis. [, ]

Q4: Does this compound affect other cellular processes besides purine synthesis?

A4: Yes, this compound has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, this compound administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []

Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in this compound's mechanism of action?

A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to this compound because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of this compound as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that this compound contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.

Q8: Does the time of day affect this compound's toxicity?

A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for this compound. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []

Q9: What types of cancer cells have shown sensitivity to this compound in vitro?

A11: this compound has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []

Q10: Has this compound shown efficacy in in vivo models?

A12: Yes, this compound demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of this compound when combined with radiation therapy in a murine fibrosarcoma model. []

Q11: What are the main toxicities associated with this compound?

A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] this compound can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []

Q12: What are some of the historical milestones in this compound research?

A16: Key milestones include:* Discovery and early characterization: this compound was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established this compound's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of this compound's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.